Cas no 1806787-07-4 (Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate)

Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure incorporates multiple functional groups, including chloromethyl, difluoromethyl, and trifluoromethoxy substituents, which enhance reactivity and enable diverse derivatization pathways. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in the development of bioactive compounds. The ester group at the 3-position offers further synthetic flexibility for amidation or hydrolysis. This compound is particularly suited for applications requiring selective fluorination, such as the design of enzyme inhibitors or crop protection agents. Its well-defined reactivity profile ensures consistent performance in complex synthetic routes.
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate structure
1806787-07-4 structure
Product Name:Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate
CAS No:1806787-07-4
MF:C11H9ClF5NO3
MW:333.639079809189
CID:4847248
Update Time:2025-10-31

Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate
    • Inchi: 1S/C11H9ClF5NO3/c1-20-8(19)3-6-5(4-12)2-7(9(13)14)18-10(6)21-11(15,16)17/h2,9H,3-4H2,1H3
    • InChI Key: RLQOBMMOKAQAJQ-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C(F)F)N=C(C=1CC(=O)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 355
  • XLogP3: 3.2
  • Topological Polar Surface Area: 48.4

Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029077149-1g
Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate
1806787-07-4 97%
1g
$1,460.20 2022-03-31

Additional information on Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate

Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806787-07-4): A Comprehensive Overview

Methyl 4-(chloromethyl)-6-()-2-()pyridine-3-acetate, identified by its CAS number 1806787-07-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and potential therapeutic applications.

The molecular structure of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate incorporates several key functional groups, including a moiety, a group, and a substituent. These features contribute to its unique chemical properties and make it a valuable scaffold for the development of novel bioactive molecules. The presence of these fluorinated groups, in particular, has been extensively studied for their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their remarkable pharmacological properties. The use of fluorine atoms in drug design is not merely an aesthetic choice but a strategic one, as fluorine can significantly influence the electronic distribution, lipophilicity, and metabolic fate of molecules. Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate exemplifies this trend, showcasing how the strategic incorporation of fluorine can lead to the discovery of potent and selective therapeutic agents.

One of the most compelling aspects of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate is its potential as an intermediate in the synthesis of more complex pharmacophores. The group provides a versatile handle for further functionalization via nucleophilic substitution reactions, allowing chemists to attach various bioactive moieties and tailor the compound's properties to specific therapeutic needs. Similarly, the combination of and groups offers opportunities to fine-tune both the physical-chemical properties and the biological activity of derived compounds.

The pyridine core itself is a well-documented scaffold in medicinal chemistry, with numerous examples demonstrating its efficacy in treating a wide range of diseases. Pyridine derivatives have been explored as antiviral agents, anticancer drugs, anti-inflammatory compounds, and more. The specific arrangement of substituents in Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate positions it as a promising candidate for further investigation in these areas.

Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. For instance, research published in high-impact journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has demonstrated that incorporating fluorine into pyridine-based molecules can lead to improved drug-like properties. These studies often focus on how fluorination affects molecular interactions with biological targets, such as enzymes and receptors, thereby enhancing therapeutic efficacy.

The synthesis of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies often include nucleophilic substitution reactions at the pyridine ring followed by functional group transformations to introduce the desired substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve specific structural motifs efficiently.

In addition to its synthetic utility, Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate has shown promise in preclinical studies as a building block for novel therapeutics. Researchers are exploring its potential in various disease models, including cancer and inflammatory disorders. The compound's ability to modulate key biological pathways suggests that it could serve as a foundation for drugs with improved efficacy and reduced side effects compared to existing treatments.

The impact of fluorination on the pharmacokinetic properties of Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate is another area of active investigation. Fluoro-substituted compounds often exhibit enhanced lipophilicity and metabolic stability, which can translate into longer half-lives and better bioavailability upon administration. These attributes are critical for developing drugs that can be taken less frequently while maintaining therapeutic levels in the body.

The regulatory landscape for new pharmaceuticals also plays a significant role in the development process of compounds like Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate. Ensuring compliance with guidelines set forth by agencies such as the FDA and EMA is essential for advancing candidates into clinical trials and eventually into marketable therapies. This involves rigorous testing for safety, efficacy, and quality across multiple stages of development.

In conclusion, Methyl 4-(chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1806787-07-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile intermediate with broad applications in drug discovery. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play an increasingly important role in addressing unmet medical needs worldwide.

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